molecular formula C5H5F2N3O2 B7972005 4-(Azidomethyl)-3,3-difluorooxolan-2-one

4-(Azidomethyl)-3,3-difluorooxolan-2-one

Cat. No.: B7972005
M. Wt: 177.11 g/mol
InChI Key: YSKGSJVMCSLFSI-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-3,3-difluorooxolan-2-one is a chemical compound that features an azidomethyl group and two fluorine atoms attached to an oxolan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-3,3-difluorooxolan-2-one typically involves the introduction of the azidomethyl group to a difluorinated oxolan-2-one precursor. One common method involves the reaction of a difluorinated oxolan-2-one with sodium azide under suitable conditions to introduce the azido group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-3,3-difluorooxolan-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Azidomethyl)-3,3-difluorooxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-3,3-difluorooxolan-2-one involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form triazoles, which are known for their stability and biological activity. Additionally, the azido group can be reduced to an amine, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azidomethyl)-3,3-difluorooxolan-2-one is unique due to the presence of both the azidomethyl group and the difluorinated oxolan-2-one ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in organic synthesis and materials science .

Properties

IUPAC Name

4-(azidomethyl)-3,3-difluorooxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3O2/c6-5(7)3(1-9-10-8)2-12-4(5)11/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKGSJVMCSLFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)O1)(F)F)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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